Antioxidant Potency vs. Standard Antioxidants
Long-chain alkylated derivatives of 5,6-diaminouracil, synthesized from the parent sulfate, exhibit superior antioxidant potency in vitro compared to the industry standards trolox C and α-tocopherol [1]. This high baseline activity makes the parent compound a superior starting material for antioxidant drug discovery [2].
| Evidence Dimension | Lipid peroxidation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 1 µM for long-chain 5,6-diaminouracil derivatives |
| Comparator Or Baseline | Trolox C or α-tocopherol (reference antioxidants) |
| Quantified Difference | Lower IC50 (more potent) for target derivatives |
| Conditions | In vitro assay measuring oxygen radical-induced lipid peroxidation in bovine heart mitochondria |
Why This Matters
This quantifies the compound's utility as a core scaffold for developing next-generation antioxidants with a potency advantage over established molecules.
- [1] Fraisse, L., et al. (1993). Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity. Journal of Medicinal Chemistry, 36(10), 1465-1473. View Source
- [2] Semantic Scholar. (1993). Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity. View Source
